

Spectroscopic Analysis of 2-Chloro-5-(trifluoromethoxy)pyridine: A Technical Overview

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)pyridine
Cat. No.:	B088679

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This technical guide addresses the spectroscopic characterization of **2-Chloro-5-(trifluoromethoxy)pyridine**. It is important to note that publicly accessible, peer-reviewed spectroscopic data specifically for **2-Chloro-5-(trifluoromethoxy)pyridine** is limited. However, extensive data is available for the structurally analogous compound, 2-Chloro-5-(trifluoromethyl)pyridine. This document will present the available data for this closely related analogue to serve as a valuable reference point. The fundamental principles and general experimental protocols outlined herein are broadly applicable to the spectroscopic analysis of novel pyridine derivatives.

Spectroscopic Data Summary for 2-Chloro-5-(trifluoromethyl)pyridine

The following tables summarize the available quantitative spectroscopic data for 2-Chloro-5-(trifluoromethyl)pyridine.

Table 1: ^1H NMR Data for 2-Chloro-5-(trifluoromethyl)pyridine

Chemical Shift (ppm)	Multiplicity	Assignment
8.689	s	H-6
7.904	d	H-4
7.497	d	H-3

Solvent: CDCl_3 , Frequency: 400 MHz[1]

Table 2: Mass Spectrometry Data for 2-Chloro-5-(trifluoromethyl)pyridine

m/z	Relative Intensity (%)	Fragment
181	100.0	$[\text{M}]^+$
183	32.2	$[\text{M}+2]^+$
146	95.6	$[\text{M}-\text{Cl}]^+$
126	32.6	$[\text{M}-\text{Cl}-\text{HF}]^+$
69	15.9	$[\text{CF}_3]^+$

Ionization: Electron Ionization (EI), 75 eV[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not extensively published. However, the following represents a standard methodology for the spectroscopic analysis of a novel synthesized compound like **2-Chloro-5-(trifluoromethoxy)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

- Data Acquisition: Acquire a ^1H NMR spectrum to determine the number of distinct proton environments, their chemical shifts, coupling patterns, and integration. Subsequently, acquire a ^{13}C NMR spectrum to identify the number of unique carbon atoms. Further 2D NMR experiments, such as COSY and HSQC, can be performed to elucidate the complete molecular structure.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Direct infusion via a syringe pump can be used for high-purity samples.
- Ionization: Employ an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The isotopic pattern, particularly for chlorine-containing compounds ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio), provides confirmation of the elemental composition. Fragmentation patterns are compared with known fragmentation rules and databases to deduce the structure.

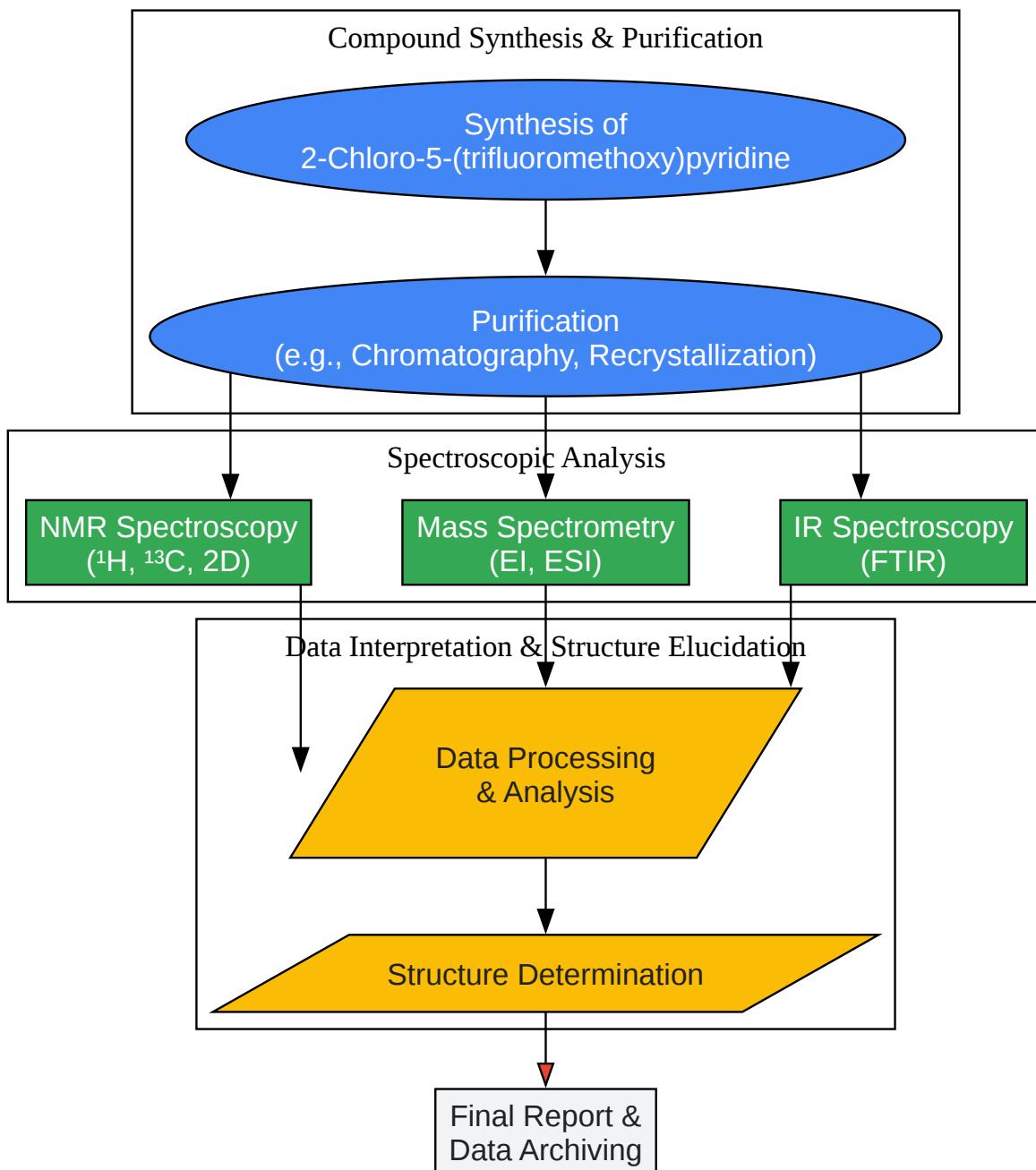
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

- Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm^{-1}).
- Data Interpretation: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Characteristic bands for C-Cl, C-O, C-F, and pyridine ring vibrations would be expected for **2-Chloro-5-(trifluoromethoxy)pyridine**.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
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